molecular formula C14H21N3O3 B13925637 tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate

Cat. No.: B13925637
M. Wt: 279.33 g/mol
InChI Key: SIYQIPCXKDOEBL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (four-membered saturated ring with one nitrogen atom) and a tert-butyl carbamate (Boc) protecting group. The structure includes a 2-aminopyridin-4-yloxy substituent linked via a methylene bridge to the azetidine ring.

  • Aza-Michael addition or Buchwald–Hartwig coupling for introducing the pyridinyloxy group .
  • Use of tert-butyl carbamate to protect the azetidine nitrogen .
  • Purification via flash chromatography or preparative HPLC .

Key spectral characteristics (based on similar compounds) would include:

  • IR: C=O stretching (~1700 cm⁻¹) from the Boc group .
  • NMR: Distinct shifts for azetidine protons (δ ~3.5–4.5 ppm) and pyridine protons (δ ~6.5–8.5 ppm) .
  • HRMS: Molecular ion peaks consistent with C₁₄H₂₀N₄O₃ (calculated [M+H]⁺ ~317.16) .

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl 3-[(2-aminopyridin-4-yl)oxymethyl]azetidine-1-carboxylate

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-10(8-17)9-19-11-4-5-16-12(15)6-11/h4-6,10H,7-9H2,1-3H3,(H2,15,16)

InChI Key

SIYQIPCXKDOEBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate typically involves the reaction of 2-aminopyridine with an appropriate azetidine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dichloromethane or ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Bulky substituents (e.g., pyrrolopyrimidine in ) require longer reaction times but achieve high yields due to steric stabilization.

Synthetic Efficiency :

  • Palladium-catalyzed couplings (e.g., Suzuki-Miyaura in ) yield 70–80%, while DBU-mediated aza-Michael additions (e.g., ) yield 64–83%.
  • The target compound’s synthesis may benefit from optimized coupling conditions (e.g., using K₃PO₄ and Pd(PPh₃)₄ as in ).

Biological Relevance: Pyridine and pyrazole derivatives (e.g., ) are prevalent in kinase inhibitors (e.g., JAK, EGFR). The 2-aminopyridine group in the target compound could enhance hydrogen bonding with kinase active sites.

Biological Activity

Overview

tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate is a synthetic compound characterized by its unique azetidine ring structure, which is modified with a tert-butyl ester and a 2-aminopyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C13H19N3O3
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 2250409-41-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The azetidine ring and the 2-aminopyridine moiety facilitate binding to these targets, potentially leading to inhibition or modulation of their functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of similar structures possess antimicrobial properties. The presence of the azetidine ring combined with the pyridine moiety may enhance the compound's ability to disrupt microbial cell walls or inhibit vital metabolic processes.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have been promising. For example, analogs with similar structural motifs have demonstrated inhibitory effects on cancer cell lines, including breast cancer cells (MDA-MB-231 and MDA-MB-468). These effects are often mediated through mechanisms such as apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylateAzetidineAntimicrobial, Anticancer
Tert-butyl 3-(4-(aminomethyl)phenyl)piperidine-1-carboxylatePiperidineModerate Anticancer
Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylatePiperidineLow Anticancer

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A study published in Nature explored the effects of azetidine derivatives on breast cancer cells. The results indicated that compounds similar to this compound exhibited sub-micromolar potency in inhibiting STAT3 activity, a critical pathway in cancer cell proliferation. However, cellular activity was limited due to poor membrane permeability associated with the carboxylate group .
  • Antimicrobial Evaluation :
    Research conducted on related compounds has highlighted their effectiveness against various bacterial strains. The azetidine structure appears to play a significant role in disrupting bacterial cell membranes, leading to increased lethality against gram-positive bacteria .

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